benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate
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Overview
Description
Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate is a chemical compound with the molecular formula C23H19F3N2O3 and a molecular weight of 428.4037696 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate typically involves the reaction of 3-(trifluoromethyl)aniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with 4-aminobenzyl alcohol to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aniline moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or aniline derivatives.
Scientific Research Applications
Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity through various pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the carbamate group.
Benzyl carbamate: Similar in structure but lacks the trifluoromethyl and aniline groups.
Uniqueness
Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate is unique due to the presence of both the trifluoromethyl group and the benzyl carbamate structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl N-[[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)19-7-4-8-20(13-19)28-21(29)18-11-9-16(10-12-18)14-27-22(30)31-15-17-5-2-1-3-6-17/h1-13H,14-15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAILYWQPLINAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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